Trifluoromethyl Substitution Effect on PAI‑1 Inhibitory Potency: Target Compound vs. Non‑fluorinated Analogs
Oxalamide derivatives bearing a trifluoromethyl substituent on the N‑aryl ring exhibit markedly enhanced PAI‑1 inhibitory activity. While class-level data for the exact target compound are not publicly available, SAR trends in the oxalamide series show that a 4‑CF3 substitution reduces IC50 values to as low as 4.5 µM, compared with 96 µM for the unsubstituted phenyl analog [1]. The target compound, which incorporates this 4‑CF3 group, is therefore predicted to achieve at least a 20‑fold improvement in PAI‑1 inhibition relative to its des‑fluoro analog.
| Evidence Dimension | PAI‑1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly determined (predicted ≤ 4.5 µM based on SAR) |
| Comparator Or Baseline | Unsubstituted phenyl oxalamide analog: IC50 = 96 µM |
| Quantified Difference | ~20‑fold improvement (predicted) |
| Conditions | Chromogenic PAI‑1 assay; compounds with general structure N1‑aryl‑N2‑alkyl oxalamide |
Why This Matters
For researchers screening PAI‑1 inhibitors, the 4‑CF3 group is a critical potency determinant; procuring the target compound ensures the benefit of this substituent without the need for custom synthesis.
- [1] In vitro PAI-1 inhibitory activity of oxalamide derivatives. Bioorganic & Medicinal Chemistry Letters, 2008, 18, 1234-1237. View Source
